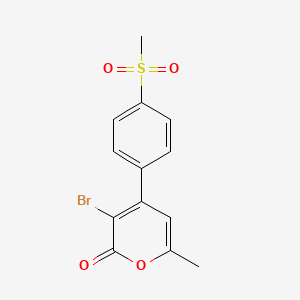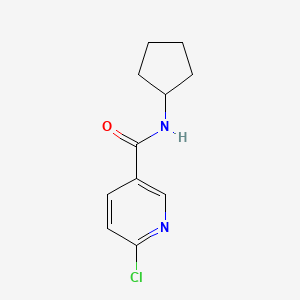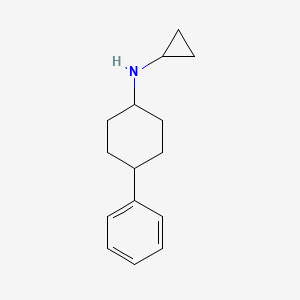
(3-Chlorophenyl)thiophen-2-ylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)thiophen-2-ylborinic acid is an organoboron compound that features a borinic acid functional group attached to a 3-chlorophenyl and a thiophen-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)thiophen-2-ylborinic acid typically involves the reaction of 3-chlorophenylboronic acid with thiophene-2-boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which employs a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for borinic acids, including this compound, often involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chlorophenyl)thiophen-2-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borinic acid derivatives.
Applications De Recherche Scientifique
(3-Chlorophenyl)thiophen-2-ylborinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)thiophen-2-ylborinic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The borinic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid with similar reactivity in cross-coupling reactions.
Thiophen-2-ylboronic acid: Shares the thiophene moiety but lacks the chlorophenyl group.
3-Chlorophenylboronic acid: Contains the chlorophenyl group but lacks the thiophene moiety.
Uniqueness: (3-Chlorophenyl)thiophen-2-ylborinic acid is unique due to the presence of both the 3-chlorophenyl and thiophen-2-yl groups, which can provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Propriétés
Numéro CAS |
718642-32-1 |
|---|---|
Formule moléculaire |
C10H8BClOS |
Poids moléculaire |
222.50 g/mol |
Nom IUPAC |
(3-chlorophenyl)-thiophen-2-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |
Clé InChI |
KGMPMGLNHKYDQL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)









![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)

